4-Bromo-3-nitrobenzamide
CAS No.: 879-93-6
Cat. No.: VC1978042
Molecular Formula: C7H5BrN2O3
Molecular Weight: 245.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879-93-6 |
|---|---|
| Molecular Formula | C7H5BrN2O3 |
| Molecular Weight | 245.03 g/mol |
| IUPAC Name | 4-bromo-3-nitrobenzamide |
| Standard InChI | InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) |
| Standard InChI Key | XEXLVJPVLGTROT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-3-nitrobenzamide (CAS: 879-93-6) is characterized by a benzene ring substituted with an amide group (-CONH₂), a bromine atom at position 4, and a nitro group (-NO₂) at position 3. The strategic positioning of these functional groups contributes to its chemical reactivity and potential biological interactions.
Basic Identification Data
The compound is clearly identified through several standard chemical identifiers, as summarized in the following table:
| Parameter | Value |
|---|---|
| Common Name | 4-Bromo-3-nitrobenzamide |
| CAS Number | 879-93-6 |
| Molecular Formula | C₇H₅BrN₂O₃ |
| Molecular Weight | 245.03 g/mol |
| IUPAC Name | 4-bromo-3-nitrobenzamide |
| InChI | InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) |
| SMILES | C1=CC(=C(C=C1C(=O)N)N+[O-])Br |
Physicochemical Properties
The physical and chemical properties of 4-Bromo-3-nitrobenzamide determine its behavior in various chemical and biological systems:
| Property | Value |
|---|---|
| Physical State | Solid |
| Exact Mass | 257.96400 |
| Storage Conditions | Recommended storage at 0-8°C |
| Purity (Commercial) | Typically ≥95% |
| Signal Word (GHS) | Warning |
| Hazard Statements | H315; H319; H335 |
| Precautionary Statements | P261; P305+351+338; P302+352 |
Structural Analysis and Chemical Behavior
Structural Features
The molecular structure of 4-Bromo-3-nitrobenzamide contains three key functional groups that define its chemical behavior:
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The amide group (-CONH₂): Provides hydrogen bonding capabilities, important for biological interactions and solubility properties
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The bromine substituent: Increases lipophilicity and serves as a potential site for chemical modifications through various coupling reactions
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The nitro group (-NO₂): Being strongly electron-withdrawing, influences the electronic distribution across the molecule and can participate in reduction reactions
These structural features collectively contribute to the compound's chemical reactivity, stability, and potential biological activities.
Reactivity Profile
Based on its structure, 4-Bromo-3-nitrobenzamide exhibits several important reactivity characteristics:
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The nitro group enhances the electrophilicity of the aromatic ring, particularly at positions ortho and para to it
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The bromine substituent can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling
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The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
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The nitro group can be reduced to an amino group, opening pathways for further functionalization
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can be employed to prepare 4-Bromo-3-nitrobenzamide:
From 4-Bromo-3-nitrobenzoic Acid
One of the most straightforward approaches involves:
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Starting with 4-bromo-3-nitrobenzoic acid (CAS: 6319-40-0)
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Converting it to an acid chloride using thionyl chloride or oxalyl chloride
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Reacting the resulting acid chloride with ammonia to form the desired amide
Alternative Routes
Alternative synthetic pathways may include:
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Nitration of 4-bromobenzamide to introduce the nitro group at position 3
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Bromination of 3-nitrobenzamide to introduce bromine at position 4
Related Synthetic Methods
Insights from the synthesis of related compounds may be applicable. For instance, the synthesis of 4-iodo-3-nitrobenzamide (Iniparib), which is structurally similar but contains iodine instead of bromine, provides valuable methodological approaches that could be adapted for 4-Bromo-3-nitrobenzamide synthesis .
Biological Activity and Pharmaceutical Applications
Antimicrobial Properties
Compounds structurally related to 4-Bromo-3-nitrobenzamide have demonstrated antimicrobial activity against various bacterial strains. The following table summarizes reported antimicrobial activities of related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-3-nitrobenzamide | E. coli | 32 µg/mL |
| N-(4-bromo-3-chlorophenyl)-4-chloro-3-nitrobenzamide | S. aureus | 16 µg/mL |
Anti-HBV Activity
N-phenylbenzamide derivatives have shown promise as anti-HBV agents. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was found to be effective against both wild-type and drug-resistant HBV. The mechanism involves increasing intracellular levels of APOBEC3G, which can inhibit HBV replication. This suggests that 4-Bromo-3-nitrobenzamide and its derivatives may have potential applications in treating HBV infections .
Anti-Cancer Research
Benzamide derivatives have been investigated for potential anticancer properties. The presence of the nitro and bromine groups in 4-Bromo-3-nitrobenzamide may contribute to antiproliferative effects against cancer cell lines. These effects could be mediated through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.
Structure-Activity Relationships
Key Structural Determinants of Activity
The biological activity of 4-Bromo-3-nitrobenzamide and related compounds is influenced by several structural features:
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The amide group: Forms hydrogen bonds with biological targets, affecting binding affinity and specificity
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The bromine atom: Increases lipophilicity, influences membrane permeability, and can engage in halogen bonding with biological targets
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The nitro group: Modifies the electronic properties of the molecule and can be metabolically transformed
Comparative Analysis with Structural Analogs
Understanding how structural modifications affect activity provides valuable insights for drug design:
| Compound | Structural Difference | Impact on Activity |
|---|---|---|
| 3-Nitrobenzamide | Lacks bromine at position 4 | Reduced lipophilicity, potentially different binding characteristics |
| 4-Bromo-3-nitrobenzoic acid | Carboxylic acid instead of amide | Different hydrogen bonding pattern, increased acidity |
| 4-Iodo-3-nitrobenzamide (Iniparib) | Iodine instead of bromine | Larger halogen atom, potentially stronger halogen bonding |
| 4-(Bromomethyl)-3-nitrobenzamide | Additional methylene group between benzene ring and bromine | Increased flexibility, different spatial arrangement |
Analytical Characteristics and Identification
Chromatographic Behavior
Chromatographic methods such as HPLC, LC-MS, and TLC are valuable for identification and purity assessment of 4-Bromo-3-nitrobenzamide. These methods can be optimized based on the compound's polarity, which is influenced by its functional groups.
Current Research and Applications
Medicinal Chemistry Applications
4-Bromo-3-nitrobenzamide serves as an important scaffold in medicinal chemistry for several reasons:
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As a building block for the synthesis of biologically active compounds
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In the development of structure-activity relationship studies for benzamide-based drug candidates
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For exploring the effects of halogen and nitro substituents on biological activity
Organic Synthesis Applications
The compound's utility in organic synthesis stems from its reactive functional groups:
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The bromine substituent enables various cross-coupling reactions (Suzuki, Heck, Sonogashira)
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The nitro group can be reduced to an amine, opening possibilities for further functionalization
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The amide group can serve as a directing group in certain reactions or be transformed into other functional groups
Research in Drug Development
4-Bromo-3-nitrobenzamide and structurally related compounds are being investigated in various therapeutic areas:
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Antimicrobial drug development, particularly against resistant bacterial strains
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Antiviral therapy, especially for HBV and other viral infections
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Cancer therapy, focusing on specific enzyme inhibition and signaling pathway modulation
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Development of inhibitors against specific enzymes such as kinases
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